

what is 2-Methoxyestrone-d4 and its chemical structure

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An In-Depth Technical Guide to 2-Methoxyestrone-d4

For researchers, scientists, and professionals in drug development, understanding the nuances of estrogen metabolites and their deuterated analogues is critical for advancing research in endocrinology, oncology, and pharmacology. This guide provides a comprehensive overview of **2-Methoxyestrone-d4**, a key analytical standard in the study of estrogen metabolism.

Core Concepts: Understanding 2-Methoxyestrone and its Deuterated Form

2-Methoxyestrone (2-ME1) is an endogenous metabolite of the primary estrogen, estrone. It is formed through a methylation process at the 2-position of the estrone molecule, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT). Unlike its precursor, 2-ME1 exhibits very low affinity for estrogen receptors, indicating minimal direct estrogenic activity.[1] Its role in biological systems is a subject of ongoing research, with evidence suggesting potential anti-proliferative and anti-angiogenic effects.

2-Methoxyestrone-d4 is a stable isotope-labeled version of 2-Methoxyestrone, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The known mass



difference between the deuterated standard and the endogenous analyte allows for precise and accurate quantification in complex biological matrices.

Chemical Structure and Properties

The chemical integrity of an analytical standard is paramount. The structural details and physicochemical properties of **2-Methoxyestrone-d4** are summarized below.

Chemical Structure

The definitive structure of **2-Methoxyestrone-d4**, including the precise location of the deuterium atoms, is provided by its SMILES and InChI identifiers.

- SMILES:C[C@@]12--INVALID-LINK--([2H])C2=O)([H])[C@@]3([H])--INVALID-LINK--([H])C4=C([2H])C(OC)=C(O)C([2H])=C4CC3[2]
- InChI:InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D[3]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for **2-Methoxyestrone-d4** and its non-deuterated counterpart.

Property	2-Methoxyestrone-d4	2-Methoxyestrone
Molecular Formula	C19H20D4O3[4]	C19H24O3[1]
Molecular Weight	304.42 g/mol	300.39 g/mol
CAS Number	949885-90-9	362-08-3
Purity (Chemical)	min 98%	-
Purity (Isotopic)	99 atom % D	-
Melting Point	-	187.0 - 189.5 °C
Boiling Point	463.5±45.0 °C at 760 mmHg	-
Density	1.2±0.1 g/cm³	-



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. This section outlines a general synthesis approach for deuterated estrogens and a typical analytical protocol using LC-MS/MS.

Synthesis of Deuterated Estrogens: A General Approach

The synthesis of deuterated steroids like **2-Methoxyestrone-d4** often involves isotopic exchange reactions on the parent molecule or a suitable precursor. While a specific, detailed protocol for the commercial synthesis of **2-Methoxyestrone-d4** is proprietary, the scientific literature describes general methods for deuterium labeling of estrogens.

One common strategy involves acid-catalyzed hydrogen-deuterium exchange. For instance, regioselective deuterium labeling of estrone and its catechol metabolites has been achieved using deuterated trifluoroacetic acid catalyzed by t-butyl alcohol. Microwave-assisted synthesis has also been reported as a rapid and efficient method for preparing deuterated estrogen fatty acid esters. These methods highlight the chemical principles that can be applied to introduce deuterium atoms at specific positions on the steroid backbone.

Quantitative Analysis by LC-MS/MS: A Representative Protocol

2-Methoxyestrone-d4 is primarily used as an internal standard for the accurate quantification of endogenous 2-Methoxyestrone in biological samples. The following is a representative LC-MS/MS protocol adapted from published methods for the analysis of estrogen metabolites.

- 1. Sample Preparation (Human Plasma)
- To a 0.5 mL aliquot of human plasma, add a known amount of 2-Methoxyestrone-d4 internal standard solution.
- Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex for 30 seconds.
- Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.



- Perform liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
- Centrifuge at 3,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of 50% methanol for LC-MS/MS analysis.
- 2. LC-MS/MS Instrumentation and Conditions
- · Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in methanol.
 - Flow Rate: 0.3 mL/min.
 - Gradient: A linear gradient from 20% to 80% B over 10 minutes, followed by a wash and re-equilibration.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - 2-Methoxyestrone: Precursor ion (Q1) m/z 301.2 → Product ion (Q3) m/z 173.1
 - 2-Methoxyestrone-d4: Precursor ion (Q1) m/z 305.2 → Product ion (Q3) m/z 177.1
- 3. Data Analysis



- Quantification is achieved by calculating the peak area ratio of the endogenous 2-Methoxyestrone to the 2-Methoxyestrone-d4 internal standard.
- A calibration curve is constructed using known concentrations of non-deuterated 2-Methoxyestrone spiked into a surrogate matrix (e.g., charcoal-stripped serum) with a constant amount of the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate the metabolic pathway of estrone and a typical experimental workflow for the quantification of 2-Methoxyestrone.

Estrogen Metabolism Pathway

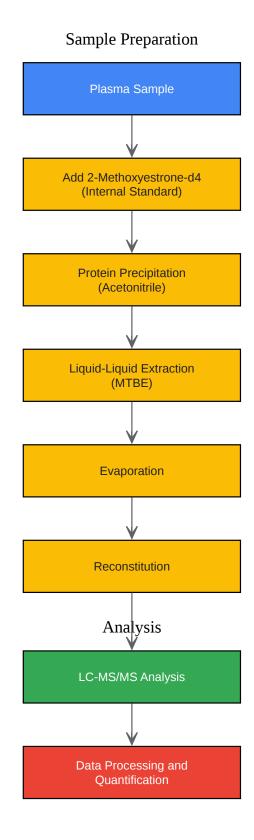


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Caption: Metabolic conversion of Estrone to 2-Methoxyestrone.

Experimental Workflow for 2-Methoxyestrone Quantification





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Caption: Workflow for 2-Methoxyestrone analysis.



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